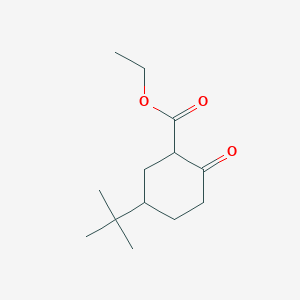

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-5-16-12(15)10-8-9(13(2,3)4)6-7-11(10)14/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTDFSYUZRZZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13049-54-2 | |

| Record name | ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of 5-tert-butyl-2-oxocyclohexane-1-carboxylic acid.

Reduction: Formation of ethyl 5-tert-butyl-2-hydroxycyclohexane-1-carboxylate.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it suitable for the development of:

- Muscarinic Receptor Agonists : Research indicates that substituted cyclohexanes can act as agonists for muscarinic receptors, which are implicated in various neurological disorders . this compound may serve as a scaffold for designing new drugs targeting these receptors.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various transformations, including:

- Michael Additions : The compound can undergo Michael addition reactions, making it useful in synthesizing more complex organic molecules.

| Reaction Type | Description | Example Compound |

|---|---|---|

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | Ethyl (E)-1-(3-(4-(tert-butyl)phenyl)allyl)-2-oxocyclopentane-1-carboxylate |

Material Science

In material science, this compound has potential applications as a:

- Plasticizer : Due to its ester functionality, it can impart flexibility to polymers.

Case Study 1: Muscarinic Agonist Development

A study explored the synthesis of muscarinic M1 receptor agonists based on substituted cyclohexanes. This compound was identified as a potential intermediate due to its structural similarity to known active compounds. The research demonstrated that modifications to the cyclohexane ring could enhance receptor affinity and selectivity .

Case Study 2: Organic Synthesis Innovations

In an innovative approach to organic synthesis, researchers utilized this compound in a multi-step reaction sequence leading to the formation of complex natural products. The compound's ability to participate in diverse reactions facilitated the efficient assembly of target molecules with biological activity .

Mechanism of Action

The mechanism of action of ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Cyclohexane Carboxylates

lists several ethyl-substituted cyclohexane carboxylates with similarity scores ranging from 0.90 to 0.93 . These include:

| Compound Name | CAS Number | Oxo Group Position | Substituent at Position 5 | Similarity Score |

|---|---|---|---|---|

| Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 | 3 | None | 0.93 |

| Ethyl 4-oxocyclohexanecarboxylate | 17159-79-4 | 4 | None | 0.93 |

| Ethyl 1-methyl-4-oxocyclohexanecarboxylate | 147905-77-9 | 4 | Methyl at 1 | 0.90 |

| Target Compound | Not provided | 2 | tert-Butyl | N/A |

Key Observations :

- Oxo Group Position : The target compound’s ketone at position 2 distinguishes it from analogues with oxo groups at positions 3 or 3. This positional difference may alter ring conformation and reactivity, particularly in nucleophilic additions or reductions.

- Substituent Effects : The tert-butyl group at position 5 introduces significant steric bulk compared to unsubstituted or methyl-substituted analogues. This likely reduces solubility in polar solvents but enhances stability against enzymatic degradation in biological systems.

- Similarity Scores : The high similarity scores (≥0.90) suggest shared synthetic routes or applications, though the tert-butyl group in the target compound may necessitate modified reaction conditions.

Functional Group Variations: Oxadiazole and Pyrrole Derivatives

| Compound Name | CAS Number | Core Structure | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate | 164029-34-9 | 1,2,4-Oxadiazole | tert-Butoxycarbonylamino, ethyl ester | Not provided |

| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | Cyclopenta[c]pyrrole | tert-Butyl ester, ketone | 225.28 |

Key Observations :

- Heterocyclic vs. Cyclohexane Backbone : The oxadiazole and pyrrole derivatives exhibit distinct electronic properties due to aromatic or conjugated systems, which may enhance their utility in medicinal chemistry (e.g., as enzyme inhibitors or receptor ligands).

Biological Activity

Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate (CAS Number: 13049-54-2) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and pharmacological properties based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions, typically involving cyclization and esterification processes. The structural formula can be represented as follows:

This compound features a cyclohexane ring substituted with a tert-butyl group and an ethyl ester functional group, which may influence its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of ethyl esters related to this compound. For instance, a study reported the synthesis of several derivatives that were tested against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that while some compounds exhibited cytotoxic effects, none surpassed the efficacy of established chemotherapeutics like tamoxifen or olaparib. Notably, certain derivatives showed selective toxicity towards malignant cells without affecting nonmalignant MCF-10A cells, suggesting a favorable therapeutic index for further development .

Antibacterial Activity

In another context, related compounds have shown promising antibacterial activity against resistant strains of bacteria such as XDR Salmonella Typhi. The minimum inhibitory concentration (MIC) values were assessed, revealing effective inhibition at concentrations as low as 3.125 mg/mL for some analogs. This indicates that modifications around the cyclohexane core can enhance antibacterial properties, though specific data on this compound itself remains limited .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Following administration in animal models:

- Absorption : Rapid absorption was noted with peak plasma concentrations achieved within 0.22 to 0.5 hours post-administration.

- Half-life : The terminal half-life was approximately 0.80 hours after intravenous administration.

- Bioavailability : The absolute bioavailability was determined to be around 66% when administered intraperitoneally .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of Ethyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate?

- Methodological Answer : Synthesis optimization should focus on introducing the tert-butyl group at the 5-position of the cyclohexane ring. This can be achieved via tert-butylation using tert-butyl halides or Grignard reagents under inert conditions. Reaction monitoring via TLC or GC-MS is critical to track intermediate formation. Steric hindrance from the tert-butyl group may require elevated temperatures (80–120°C) or prolonged reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol is recommended to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for structure refinement, particularly for resolving the tert-butyl group’s spatial orientation and cyclohexane ring conformation. Data collection at low temperatures (e.g., 100 K) enhances resolution .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm ester, ketone, and tert-butyl signals. NOESY/ROESY experiments can assess steric interactions between substituents.

- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical control during synthesis be rigorously validated?

- Methodological Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Compare retention times with racemic mixtures or known standards.

- XRD analysis : Resolve absolute configuration via anomalous scattering (if heavy atoms are present) or by referencing known bicyclic analogs (e.g., Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate) .

Q. What computational approaches are suitable for predicting conformational stability and binding interactions?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate cyclohexane ring puckering and tert-butyl group steric effects. Compare with XRD data to validate accuracy .

- Molecular docking : Screen against biological targets (e.g., enzymes or receptors) using AutoDock Vina. Parameterize force fields for the ketone and ester moieties to improve binding affinity predictions .

Q. How should researchers address contradictions in experimental vs. computational data (e.g., bond lengths, energy minima)?

- Methodological Answer :

- Statistical validation : Perform a Bland-Altman analysis to quantify discrepancies between XRD-measured and DFT-predicted bond lengths.

- Sensitivity testing : Adjust computational parameters (e.g., basis set size, solvation models) to assess robustness. Cross-reference with analogous compounds (e.g., tert-butyl-substituted cyclohexane derivatives) to identify systemic errors .

Data-Driven Research Design

Q. What methodologies are recommended for investigating the compound’s role in enzyme inhibition or metabolic pathways?

- Methodological Answer :

- Kinetic assays : Use spectrophotometric methods to measure inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.

- Metabolic profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

Q. How can researchers design high-throughput crystallography pipelines for derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.